molecular formula C17H26N2O5S B2393872 tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate CAS No. 1233958-22-9

tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate

Cat. No. B2393872
CAS RN: 1233958-22-9
M. Wt: 370.46
InChI Key: BRGQMDGAWSQGKO-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O5S . It’s a complex organic compound that falls under the category of sulfonylanilines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties of “this compound” are not available in the search results .

Mechanism of Action

Target of Action

The compound “tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate” is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, its primary targets are likely to be the same as those of fentanyl, which primarily targets the opioid receptors in the brain .

Mode of Action

Instead, it undergoes further chemical reactions to form the active compounds that interact with the opioid receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the synthesis and action of fentanyl and its derivatives. These pathways involve the conversion of the compound into the active drug molecule and its subsequent interaction with the opioid receptors . The downstream effects of this interaction include analgesia, sedation, and respiratory depression, which are characteristic effects of opioid drugs .

Pharmacokinetics

Fentanyl is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

As an intermediate in drug synthesis, the primary result of the action of this compound is the formation of active drug molecules such as fentanyl . These molecules then interact with their targets in the body to produce their therapeutic effects .

Action Environment

The action of this compound is primarily influenced by the conditions of the chemical reactions in which it is used as an intermediate . Factors such as temperature, pH, and the presence of other reactants can all influence the efficiency of these reactions and the yield of the final drug product . In addition, the compound’s stability may be affected by factors such as light, heat, and moisture .

Its action is primarily chemical, involving participation in reactions that produce active drug molecules from this and other precursors .

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows for more targeted research into the role of these channels in various physiological processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can have adverse effects on biological systems if not used properly.

Future Directions

There are several potential future directions for research involving tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate. One direction is to further investigate its potential as a treatment for neurological disorders such as epilepsy. Another direction is to explore its potential as a treatment for cardiovascular disorders such as hypertension. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its interactions with voltage-gated sodium and calcium channels.

Synthesis Methods

The synthesis of tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-methoxyphenylsulfonyl chloride in the presence of a base. The reaction takes place at room temperature and is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The resulting product is a white solid that is purified by recrystallization.

Scientific Research Applications

Tert-Butyl 4-(4-methoxyphenylsulfonamido)piperidine-1-carboxylate has been used in various scientific research studies. One potential application is in the field of neuroscience, where it has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels. This inhibition can lead to a decrease in the release of neurotransmitters, which can have implications for the treatment of neurological disorders such as epilepsy.

properties

IUPAC Name

tert-butyl 4-[(4-methoxyphenyl)sulfonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-11-9-13(10-12-19)18-25(21,22)15-7-5-14(23-4)6-8-15/h5-8,13,18H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGQMDGAWSQGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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